molecular formula C15H24N6O4 B8238419 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate

Cat. No.: B8238419
M. Wt: 352.39 g/mol
InChI Key: OKUHBUGXDSIJIM-UHFFFAOYSA-N
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Description

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate is a complex organic compound with significant applications in various fields, including pharmaceuticals and biochemistry. This compound is structurally related to acyclovir, an antiviral drug, and exhibits unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-6-oxo-3H-purin-9-ylmethanol with ethyl 2-(ethylamino)-3-methylbutanoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial production methods may also incorporate advanced purification techniques such as chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating viral infections and other diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of viral DNA by interfering with viral DNA polymerase, similar to the action of acyclovir. This inhibition prevents the replication of the virus, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

    Valaciclovir: A prodrug of acyclovir with improved bioavailability.

    Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.

Uniqueness

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. These modifications can enhance its efficacy, stability, and selectivity for certain molecular targets.

Properties

IUPAC Name

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHBUGXDSIJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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